molecular formula C18H17I2NO5 B601868 Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid) CAS No. 886203-79-8

Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid)

カタログ番号: B601868
CAS番号: 886203-79-8
分子量: 581.15
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid) is a useful research compound. Its molecular formula is C18H17I2NO5 and its molecular weight is 581.15. The purity is usually > 95%.
BenchChem offers high-quality Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Levothyroxine (L-T4) is a synthetic form of the thyroid hormone thyroxine, widely used in the treatment of hypothyroidism and other thyroid-related disorders. The compound 2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) propanoic acid is a structural analog of levothyroxine, and understanding its biological activity is crucial for assessing its potential therapeutic applications and mechanisms of action.

Chemical Structure and Synthesis

The compound's structure features a diiodophenyl group, which is characteristic of thyroid hormones, along with an acetamido group that may influence its biological properties. The synthesis process involves several steps, including the coupling of 3,5-diiodo L-Tyrosine with various reagents to form the desired compound, as outlined in patent literature .

Pharmacokinetics

Absorption and Bioavailability : Similar to levothyroxine, this compound is expected to be absorbed primarily in the small intestine. The bioavailability could be influenced by factors such as food intake and gastrointestinal health, mirroring the pharmacokinetic profile of levothyroxine itself .

Distribution : The volume of distribution (Vd) for compounds related to levothyroxine typically ranges from 11 to 15 L, indicating extensive tissue distribution. Protein binding is also significant, with over 99% binding to serum proteins being common for thyroid hormones .

The biological activity of 2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) propanoic acid likely involves:

  • Genomic Effects : The compound may enter cells and bind to thyroid hormone receptors (TRs), leading to the regulation of gene transcription associated with metabolism and growth .
  • Non-genomic Effects : It may also exert rapid effects on cellular metabolism without direct gene transcription, influencing pathways such as signal transduction and ion transport .

Biological Activity

Thyroid Hormone Activity : Given its structural similarity to levothyroxine, this compound likely possesses similar biological activities, including:

  • Metabolic Regulation : Enhancing basal metabolic rate and influencing carbohydrate and lipid metabolism.
  • Developmental Roles : Crucial for normal growth and development in fetuses and children.

Case Studies

A review of clinical case studies highlights the relevance of structurally related compounds in treating thyroid disorders. For instance:

  • Case Study on Hypothyroidism Treatment : A patient with Hashimoto’s disease showed improved thyroid function when treated with a compounded formulation containing similar analogs to levothyroxine .
  • Hyperthyroidism Cases : Instances where patients experienced adverse effects due to compounded products containing L-T4 analogs have been documented. These cases underscore the importance of monitoring thyroid function tests (TFTs) when using such compounds .

Research Findings

Recent studies have demonstrated that compounds related to levothyroxine can exhibit varying degrees of biological activity depending on their structural modifications:

  • In vitro Studies : Research indicates that modifications can enhance receptor affinity or alter pharmacokinetic properties, potentially leading to improved therapeutic outcomes or reduced side effects .
  • Comparative Studies : Comparative analysis between levothyroxine and its analogs suggests that while they share similar mechanisms, differences in potency and efficacy can arise due to structural variations .

科学的研究の応用

Pharmacological Applications

Hypothyroidism Treatment
Levothyroxine is the standard treatment for hypothyroidism, where it acts to restore normal levels of thyroid hormones in the body. The related compound, through its role in the synthesis of levothyroxine, contributes to this therapeutic effect by ensuring a reliable supply of the active hormone .

Cancer Treatment
Emerging studies suggest that levothyroxine may have implications beyond thyroid hormone replacement therapy. Some research indicates that it could potentially play a role in cancer treatment, particularly in reducing the risk of recurrence in patients with differentiated thyroid cancer . The compound's ability to modulate TSH levels may also influence tumor growth dynamics, although further studies are necessary to establish definitive links.

Synthesis and Analytical Applications

Synthetic Pathways
The synthesis of levothyroxine from 2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) propanoic acid involves several key steps:

  • Coupling Reaction : The initial step involves a coupling reaction between 3,5-diiodo L-Tyrosine copper complex and Bis(p-anisyl)iodonium iodide to produce the desired compound .
  • Demethylation and Iodination : Subsequent steps include demethylation and iodination processes that ultimately yield levothyroxine sodium salt, which is a more bioavailable form for therapeutic use .

Analytical Methods
The determination of levothyroxine and its related substances can be performed using high-performance liquid chromatography (HPLC). Recent studies have developed sensitive HPLC-UV methods that demonstrate linearity over a range suitable for pharmaceutical formulations . These methodologies are crucial for quality control in drug manufacturing.

Formulation Innovations

Ionic Levothyroxine Formulations
Recent advancements have led to the development of ionic liquid formulations of levothyroxine. These formulations aim to enhance bioavailability and solubility compared to traditional sodium salt forms. Studies show that these new formulations exhibit improved adsorption characteristics without significant cytotoxicity, making them promising alternatives for clinical use .

Case Studies and Clinical Insights

Patient Case Studies
Clinical observations highlight the effectiveness of liquid formulations of levothyroxine in managing hypothyroidism post-bariatric surgery. For example, one study documented a patient who transitioned from tablet to liquid levothyroxine after experiencing inadequate thyroid control post-surgery, resulting in improved lab parameters and patient well-being .

特性

CAS番号

886203-79-8

分子式

C18H17I2NO5

分子量

581.15

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。